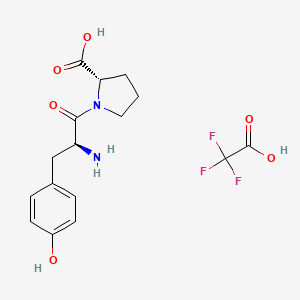
TYR-PRO TFA Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TYR-PRO TFA Salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino acid derivative and a trifluoroacetic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of the compound in large quantities.
化学反应分析
Types of Reactions
(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Applications in Peptide Synthesis and Purification
2.1 Peptide Synthesis
TFA is commonly used in solid-phase peptide synthesis (SPPS) to cleave peptides from resin supports. The process involves the use of TFA to remove protecting groups, allowing for the release of the synthesized peptide while maintaining its integrity. This method is highly efficient and widely adopted in peptide chemistry.
2.2 Purification Techniques
TFA salts are integral to purification techniques such as high-performance liquid chromatography (HPLC). For instance, TFA is employed in preparative reversed-phase HPLC to enhance the separation of synthetic peptides from impurities. Its use allows for better resolution and yield during purification processes .
| Technique | Application | Benefits |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Cleavage of peptides from resin | Efficient removal of protecting groups |
| Reversed-Phase HPLC | Purification of synthetic peptides | Improved resolution and yield |
Analytical Applications
3.1 Detection of Residual TFA
The determination of residual TFA in purified peptides is crucial for ensuring product safety and efficacy. Advanced techniques such as ion chromatography allow for sensitive detection of TFA levels, with method detection limits reported as low as 10 ng/mL . This capability is essential for regulatory compliance in pharmaceutical applications.
3.2 Molecular Probing
Recent studies have explored the use of TFA as a molecular probe in biophysical research. It has been shown to modulate biocoacervation processes, providing insights into protein interactions and stability under dense phase conditions . This application highlights the versatility of TFA salts beyond traditional roles in synthesis and purification.
Case Studies
4.1 Synthesis of Constrained Cyclic Peptides
A notable study demonstrated the synthesis of constrained L-cyclo-tetrapeptides using β-thiolactones prepared as TFA salts. The researchers optimized cyclization conditions to achieve high yields without complications typically associated with conventional methods . This approach underscores the utility of TYR-PRO TFA salt in developing novel peptide structures with potential therapeutic applications.
4.2 Neuropharmacology Research
This compound is also relevant in neuropharmacology, particularly in studies involving endomorphins, which are neuropeptides acting on μ-opioid receptors. The characterization of endomorphin-2 as a trifluoroacetate salt has facilitated research into its pharmacological properties . Such insights are crucial for developing new analgesics based on endogenous opioid peptides.
作用机制
The mechanism of action of (2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A similar amino acid derivative with comparable biological activities.
Pyrrolidine-2-carboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid is unique due to its combination of an amino acid derivative and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
51871-48-8 |
|---|---|
分子式 |
C16H19F3N2O6 |
分子量 |
392.33 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H18N2O4.C2HF3O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;3-2(4,5)1(6)7/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);(H,6,7)/t11-,12-;/m0./s1 |
InChI 键 |
AJBCCKNIUICQSQ-FXMYHANSSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
序列 |
YP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















